REACTION_SMILES
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[C:1]1(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][Si:17]([CH3:18])([CH3:19])[CH3:20]>>[C:1]1(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]1[Si:17]([CH3:18])([CH3:19])[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Type
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product
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Smiles
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C[Si](C)(C)N1CCCCCC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |